molecular formula C9H9ClO2 B1339416 3-Methoxy-5-methylbenzoyl chloride CAS No. 96227-40-6

3-Methoxy-5-methylbenzoyl chloride

Cat. No. B1339416
CAS RN: 96227-40-6
M. Wt: 184.62 g/mol
InChI Key: UCYXTQNNWZAHTN-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzoyl chloride is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.621 . It belongs to the category of carbonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure can be further analyzed using tools like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 184.62 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Derivatives

  • A study conducted by Havaldar, Bhise, and Burudkar (2004) details the synthesis of derivatives using Methoxy-5-nitrobenzaldehyde, which is transformed through various reactions, including treatment with thionyl chloride, to yield different compounds. These derivatives were tested for antibacterial activity against various bacteria, highlighting the potential pharmaceutical applications of such compounds (Havaldar, Bhise, & Burudkar, 2004).

Chemical Education and Laboratory Experiments

  • Kurteva and Petrova (2015) describe a laboratory experiment where students synthesize 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one by selective C-acylation. This educational approach demonstrates the practical applications of 3-Methoxy-5-methylbenzoyl chloride in teaching advanced chemistry concepts (Kurteva & Petrova, 2015).

Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) researched new zinc phthalocyanine derivatives for potential use in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Pharmaceutical Synthesis

  • Yüksek et al. (2008) discuss the synthesis of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones using p-methoxybenzoyl chloride. This process is significant for pharmaceutical chemistry, as it explores the effects of solvents and molecular structure on acidity and involves advanced analytical techniques like GIAO NMR calculations (Yüksek et al., 2008).

Antibacterial Applications

  • The study by Havaldar et al. (2004) also highlights the antibacterial potential of synthesized derivatives against various bacterial strains. This suggests the role of this compound derivatives in developing new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).

Novel Compounds Synthesis

  • Manap, Yüksek, Ekinci, and Sel (2022) synthesized novel compounds for potential use in antimicrobial and antioxidant applications. Their study illustrates the versatility of this compound in creating new compounds with potential health benefits (Manap, Yüksek, Ekinci, & Sel, 2022).

properties

IUPAC Name

3-methoxy-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXTQNNWZAHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575973
Record name 3-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96227-40-6
Record name 3-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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